molecular formula C72H101N17O26 B549167 Daptomycin CAS No. 103060-53-3

Daptomycin

Numéro de catalogue: B549167
Numéro CAS: 103060-53-3
Poids moléculaire: 1620.7 g/mol
Clé InChI: DOAKLVKFURWEDJ-OFNKPWESSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Calcium-Dependent Oligomerization and Membrane Interaction

Daptomycin requires Ca²⁺ to bind bacterial membranes via its conserved DXDG motif (Asp-X-Asp-Gly), facilitating oligomerization and insertion into phosphatidylglycerol (PG)-rich domains .

  • Key Findings :
    • Ca²⁺ binding induces conformational changes, enabling this compound to form a stable complex with PG and Ca²⁺ in a 1:2:1 stoichiometry (this compound:PG:Ca²⁺) .
    • Oligomerization disrupts membrane fluidity, inhibiting cell wall biosynthesis enzymes (e.g., MurG, PlsX) .
    • Mutations in the DXDG motif (e.g., Asp→Asn/Glu) abolish Ca²⁺ binding and antibacterial activity .

Table 1: Impact of DXDG Motif Modifications on Activity

ModificationMIC (μg/mL) vs MRSAMembrane InteractionCitation
Asp7→Asn>128Lost
Asp9→Glu64Reduced
Wild-type0.5–1Intact

Lipid II and Cell Wall Precursor Interactions

This compound forms a tripartite complex with Ca²⁺, PG, and lipid II, inhibiting peptidoglycan biosynthesis .

  • Mechanism :
    • Binds lipid II via hydrophobic interactions, preventing transglycosylation by penicillin-binding proteins (PBPs) .
    • Displaces cell wall synthesis machinery (e.g., MraY, MurG) from membrane microdomains .

Key Data :

  • Lipid II extraction efficiency increases 10-fold in PG-containing membranes .
  • 90% inhibition of MraY activity at 10:1 this compound:lipid II ratio .

Chemoenzymatic Modifications

This compound’s nonribosomal peptide structure allows targeted enzymatic modifications to enhance activity or overcome resistance .

  • Prenylation :
    • The prenyltransferase CdpNPT alkylates this compound’s tryptophan residue, improving potency against resistant strains (e.g., VRE, MRSA) .
    • Example : C5-prenylation reduces MIC against this compound-resistant S. aureus from >128 μg/mL to 16 μg/mL .

Table 2: Alkylation Effects on Antibacterial Activity

Modification SiteMIC Against MRSA (μg/mL)Fold ImprovementCitation
Tryptophan (N1)816×
Tryptophan (C6)432×
Unmodified128

Oxidation and Stability

This compound degrades under oxidative conditions, limiting its shelf life :

  • Oxidation Sites : Tryptophan (decalonyl tail) and kynurenine residues .
  • Stabilization : Lyophilized formulations in citrate buffer (pH 6.5) prevent aggregation and oxidation .

Ionophore Activity

This compound-Ca²⁺ complexes act as transient ionophores, depolarizing membranes and causing K⁺ efflux :

  • Evidence : 3-log reduction in S. aureus viability within 15 minutes at 4× MIC .
  • Resistance : Mutations in mprF (PG synthesis) reduce binding affinity .

Applications De Recherche Scientifique

FDA-Approved Indications

Daptomycin is approved for the following conditions:

  • Complicated Skin and Skin Structure Infections (cSSSI) : Effective against a variety of Gram-positive pathogens.
  • Bacteremia : Particularly in patients with right-sided infective endocarditis caused by S. aureus.
  • Osteomyelitis : Treatment for infections involving bone tissue.

In clinical studies, this compound has shown a clinical success rate of approximately 79% in treating various infections .

Off-Label Uses

This compound is also utilized off-label for several conditions, including:

  • Diabetic Foot Infections : Effective against polymicrobial infections associated with diabetes.
  • Cerebrospinal Fluid Shunt Infections : Used in cases where traditional therapies fail.
  • Intracranial or Spinal Epidural Abscess : Demonstrated efficacy in managing severe central nervous system infections.
  • Prosthetic Joint Infections : Employed as part of combination therapy for resistant strains .

Efficacy in Clinical Trials

Clinical trials have established this compound's efficacy against various pathogens. For example, a study involving over 1,000 patients treated with this compound reported high rates of clinical success across different infection types . The most common pathogens isolated included MRSA and VRE.

Case Study: this compound-Induced Eosinophilic Pneumonia

A notable case involved a patient who developed eosinophilic pneumonia following this compound treatment. This case illustrates the potential side effects associated with this compound, although such occurrences are rare . The management involved discontinuation of the drug and supportive care.

Comparative Effectiveness

This compound has been compared to other antibiotics such as vancomycin. Studies indicate that this compound is non-inferior to vancomycin for treating complicated skin infections and bacteremia, with lower resistance rates and fewer side effects reported .

Pathogen Clinical Success Rate (%) Common Treatment Duration (days)
Methicillin-resistant S. aureus79%10
Vancomycin-resistant Enterococci75%14
Complicated skin infections80%10

Propriétés

Key on ui mechanism of action

The mechanism of action of daptomycin remains poorly understood. Studies have suggested a direct inhibition of cell membrane/cell wall constituent biosynthesis, including peptidoglycan, uridine diphosphate-N-acid, acetyl-L-alanine, and lipoteichoic acid (LTA). However, no convincing evidence has been presented for any of these models, and an effect on LTA biosynthesis has been ruled out by other studies in _S. aureus_ and _E. faecalis_. It is well understood that free daptomycin (apo-daptomycin) is a trianion at physiological pH, which binds Ca2+ in a 1:1 stoichiometric ratio to become a monoanion, which is thought to rely primarily on the Asp(7), Asp(9), and L-3MeGlu12 residues that form a DXDG motif. Calcium-binding facilitates daptomycin's insertion into bacterial membranes preferentially due to their high content of the acidic phospholipids phosphatidylglycerol (PG) and cardiolipin (CL), wherein it is proposed that daptomycin can bind two calcium equivalents and form oligomers. PG is recognized as the main membrane requirement for daptomycin activity; daptomycin preferentially localizes in PG-rich membrane domains, and mutations affecting PG prevalence are linked to daptomycin resistance. Calcium-dependent membrane binding is the generally accepted mechanism of action for daptomycin, but the precise downstream effects are unclear, and numerous models have been proposed. One mechanism proposes that the daptomycin membrane binding alters membrane fluidity, causing dissociation of cell wall biosynthetic enzymes such as the lipid II synthase MurG and the phospholipid synthase PlsX. This is consistent with the observed effects of daptomycin on cell shape in various bacteria at concentrations at or above the minimum inhibitory concentration (MIC). Aberrant cell morphology is also consistent with the observed localization of daptomycin at the division septa and a hypothesized role in inhibiting cell division. A recent study suggested the formation of tripartite complexes containing calcium-bound daptomycin, PG, and various undecaprenyl-coupled cell envelope precursors, which subsequently include lipid II. This complex is proposed to inhibit cell division, lead to the dispersion of cell wall biosynthetic machinery, and eventually cause lysis of the membrane bilayer at the septum causing cell death. Another popular model is based on early observations that daptomycin, in a calcium-dependent manner, caused potassium ion leakage and loss of membrane potential in treated bacterial cells. Although this lead some to suggest that daptomycin could bind PG to form oligomeric pores in the bacterial membrane, no cell lysis was observed in _S. aureus_ or _E. faecalis_, and the daptomycin-induced ion conduction is inconsistent with pore formation. Rather, it has been proposed that daptomycin forms calcium-dependent dimeric complexes in fixed ratios of Dap2Ca3PG2, which can act as transient ionophores. The observed loss of membrane potential is suggested to result in a non-specific loss of gradient-dependent nutrient transport, ATP production, and biosynthesis, leading to cell death. Notably, these models are not strictly mutually exclusive and are supported to varying extents by observed resistance mutations. The strict requirement for PG for daptomycin bactericidal action is supported by mutations in _mprF_, _cls2_, _pgsA_, and the _dlt_ operon in _S. aureus_, _cls_ in various enterococci, and _pgsA_, PG synthase, and the _dlt_ operon in _E. faecium_, all of which alter the bacterial membrane composition and specifically the PG content of bacterial membranes. Other noted mutations in various regulatory systems that control membrane homeostasis also support the cell membrane as the site of daptomycin action. Curiously, in _E. faecalis_, the most commonly observed form of daptomycin resistance is characterized by abnormal division septa, which supports the cell division-based mechanism of daptomycin action.

Numéro CAS

103060-53-3

Formule moléculaire

C72H101N17O26

Poids moléculaire

1620.7 g/mol

Nom IUPAC

(3S)-3-[[(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-(1-carboxypropan-2-yl)-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C72H101N17O26/c1-5-6-7-8-9-10-11-22-53(93)81-44(25-38-31-76-42-20-15-13-17-39(38)42)66(108)84-45(27-52(75)92)67(109)86-48(30-59(102)103)68(110)89-61-37(4)115-72(114)49(26-51(91)40-18-12-14-19-41(40)74)87-71(113)60(35(2)24-56(96)97)88-69(111)50(34-90)82-55(95)32-77-63(105)46(28-57(98)99)83-62(104)36(3)79-65(107)47(29-58(100)101)85-64(106)43(21-16-23-73)80-54(94)33-78-70(61)112/h12-15,17-20,31,35-37,43-50,60-61,76,90H,5-11,16,21-30,32-34,73-74H2,1-4H3,(H2,75,92)(H,77,105)(H,78,112)(H,79,107)(H,80,94)(H,81,93)(H,82,95)(H,83,104)(H,84,108)(H,85,106)(H,86,109)(H,87,113)(H,88,111)(H,89,110)(H,96,97)(H,98,99)(H,100,101)(H,102,103)/t35?,36-,37?,43+,44+,45+,46+,47+,48+,49+,50-,60+,61?/m1/s1

Clé InChI

DOAKLVKFURWEDJ-OFNKPWESSA-N

SMILES

CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C

SMILES isomérique

CCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NC3C(OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C

SMILES canonique

CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C

Apparence

solid powder

Key on ui application

Antibiotics are used in the treatment of infections caused by bacteria. They work by killing bacteria or preventing their growth. Daptomycin will not work for colds, flu, or other virus infections. It was approved in September 2003 for the treatment of complicated skin and soft tissue infections. It has a safety profile similar to other agents commonly administered to treat gram-positive infections.

Point d'ébullition

2078.2±65.0 °C at 760 mmHg

melting_point

N/A

Key on ui other cas no.

103060-53-3

Pureté

>94% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO.

Stockage

−20°C

Synonymes

Cubicin
Daptomycin
Daptomycin, 9 L beta Aspartic Acid
Daptomycin, 9-L beta-Aspartic Acid
Deptomycin
LY 146032
LY-146032
LY146032

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.